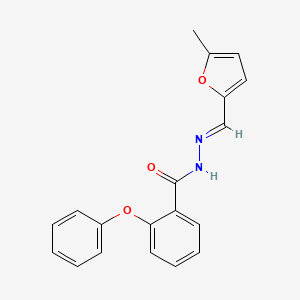![molecular formula C19H20N2O4 B1678996 butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 25805-16-7](/img/structure/B1678996.png)
butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) is a polymeric compound formed by the reaction of 1,4-butanediol with 1,1’-methylenebis(4-isocyanatobenzene). This compound is commonly used in the production of polyurethanes, which are versatile materials employed in various applications such as foams, elastomers, and coatings .
Méthodes De Préparation
The synthesis of 1,4-butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) typically involves a polycondensation reaction between 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene). The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate. Industrial production methods may involve continuous or batch processes, with careful control of temperature and pressure to ensure the desired polymer properties .
Analyse Des Réactions Chimiques
1,4-Butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,4-Butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) has numerous scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and tissue engineering.
Medicine: Utilized in drug delivery systems and as a component in medical implants.
Mécanisme D'action
The mechanism of action of 1,4-butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) involves the formation of strong covalent bonds between the polymer chains, resulting in a highly cross-linked structure. This cross-linking imparts the polymer with its characteristic strength, elasticity, and resistance to chemical degradation. The molecular targets and pathways involved in its action depend on the specific application and the environment in which the polymer is used .
Comparaison Avec Des Composés Similaires
1,4-Butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) can be compared with other similar compounds such as:
Hexanedioic acid, polymer with 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene): This compound has similar properties but may differ in its mechanical strength and flexibility.
Poly(oxy-1,4-butanediyl), .alpha.-hydro-.omega.-hydroxy-, polymer with 1,1’-methylenebis(4-isocyanatobenzene): Another related polymer with distinct chemical and physical properties.
The uniqueness of 1,4-butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) lies in its specific combination of mechanical strength, chemical resistance, and versatility in various applications.
Propriétés
Numéro CAS |
25805-16-7 |
|---|---|
Formule moléculaire |
C19H20N2O4 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;5-3-1-2-4-6/h1-8H,9H2;5-6H,1-4H2 |
Clé InChI |
PFOLXKOIZDGHPB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCO)CO |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCO)CO |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Polyurethane Y-302; Y-302; Y 302; Y302. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-methyl-3,5-dipyrrolidin-1-yl-4,6,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrochloride](/img/structure/B1678919.png)



![6-Chloro-2-(1-furo[2,3-c]pyridin-5-yl-ethylsulfanyl)-pyrimidin-4-ylamine](/img/structure/B1678926.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride](/img/structure/B1678930.png)




